molecular formula C5H10N6 B13109953 N2-Methylpyrimidine-2,4,5,6-tetraamine

N2-Methylpyrimidine-2,4,5,6-tetraamine

Cat. No.: B13109953
M. Wt: 154.17 g/mol
InChI Key: BOKFVQGTYYPZKJ-UHFFFAOYSA-N
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Description

N2-Methylpyrimidine-2,4,5,6-tetraamine is an organic compound with the molecular formula C5H10N6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of four amino groups attached to the pyrimidine ring, along with a methyl group at the N2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Methylpyrimidine-2,4,5,6-tetraamine typically involves the following steps:

    Starting Material: The synthesis begins with pyrimidine as the starting material.

    Nitration: Pyrimidine undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The final step involves the methylation of the N2 position using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

N2-Methylpyrimidine-2,4,5,6-tetraamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be further reduced to form more reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N2-Methylpyrimidine-2,4,5,6-tetraamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antitumor drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-Methylpyrimidine-2,4,5,6-tetraamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5,6-Tetraaminopyrimidine: Similar structure but lacks the methyl group at the N2 position.

    2,4-Diaminopyrimidine: Contains only two amino groups.

    2,4,6-Triaminopyrimidine: Contains three amino groups.

Uniqueness

N2-Methylpyrimidine-2,4,5,6-tetraamine is unique due to the presence of four amino groups and a methyl group at the N2 position. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H10N6

Molecular Weight

154.17 g/mol

IUPAC Name

2-N-methylpyrimidine-2,4,5,6-tetramine

InChI

InChI=1S/C5H10N6/c1-9-5-10-3(7)2(6)4(8)11-5/h6H2,1H3,(H5,7,8,9,10,11)

InChI Key

BOKFVQGTYYPZKJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C(=N1)N)N)N

Origin of Product

United States

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